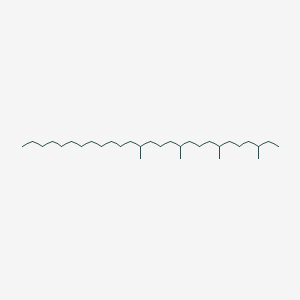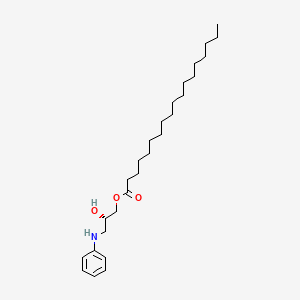![molecular formula C11H10N2O2 B15167369 3-{[(Pyrazin-2-yl)oxy]methyl}phenol CAS No. 642085-15-2](/img/structure/B15167369.png)
3-{[(Pyrazin-2-yl)oxy]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is a chemical compound that features a phenol group attached to a pyrazine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a phenol in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Pyrazin-2-yl)oxy]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-{[(Pyrazin-2-yl)oxy]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals through its phenolic hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Pyridin-2-yl)oxy]methyl}phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-{[(Pyrimidin-2-yl)oxy]methyl}phenol: Contains a pyrimidine ring, which may alter its chemical and biological properties.
3-{[(Quinolin-2-yl)oxy]methyl}phenol: Features a quinoline ring, potentially enhancing its aromaticity and stability.
Uniqueness
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, potentially leading to unique applications in catalysis and materials science.
Propiedades
Número CAS |
642085-15-2 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(pyrazin-2-yloxymethyl)phenol |
InChI |
InChI=1S/C11H10N2O2/c14-10-3-1-2-9(6-10)8-15-11-7-12-4-5-13-11/h1-7,14H,8H2 |
Clave InChI |
WMFYQCZPGDJTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)COC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)





![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
